(2R,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane
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Description
(2R,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane is a useful research compound. Its molecular formula is C12H15IO and its molecular weight is 302.15 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
The compound (2R,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane is a chiral oxolane derivative notable for its structural features, including an iodomethyl group and a para-methylphenyl substituent. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and potential therapeutic applications.
Structural Overview
The compound can be described using the following structural formula:
- Iodomethyl Group : This functional group can participate in nucleophilic substitution reactions.
- Oxolane Ring : A five-membered cyclic ether that may undergo ring-opening under various conditions.
Table 1: Structural Features Comparison
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2R,5S)-5-(Bromomethyl)-3-methyloxolane | Contains bromomethyl instead of iodomethyl | Different halogen; potential differences in reactivity |
1-(4-Methylphenyl)-3-methyloxirane | Similar phenyl substitution but lacks iodine | Non-halogenated; different biological activity potential |
(3R,5S)-5-(Chloromethyl)-3-methyloxolane | Chlorine instead of iodine | May exhibit different pharmacokinetics |
The biological activity of This compound is hypothesized to involve its interaction with specific molecular targets. The presence of the iodomethyl group allows for nucleophilic attack by various biological molecules, potentially leading to enzyme inhibition or receptor modulation. Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate its biological effects based on structural characteristics .
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with halogen substitutions have been shown to possess significant antibacterial activity against various strains .
- Cytotoxic Effects : Research has demonstrated that certain oxolane derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases or phosphatases critical for cell survival .
- Enzyme Interaction Studies : Binding affinity studies using molecular docking simulations have suggested that This compound may interact with key enzymes involved in metabolic pathways. These interactions could lead to alterations in metabolic fluxes within cells, thereby affecting growth and proliferation .
Table 2: Summary of Biological Activities
Potential Applications
Given its structural features and biological activities, This compound holds promise for several applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents or anticancer drugs.
- Organic Synthesis : Its unique reactivity makes it suitable for synthesizing complex organic molecules through nucleophilic substitution and ring-opening reactions.
Properties
Molecular Formula |
C12H15IO |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
(2R,4R)-2-(iodomethyl)-4-(4-methylphenyl)oxolane |
InChI |
InChI=1S/C12H15IO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
LLQCYGMNTZFZBC-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H](OC2)CI |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(OC2)CI |
Origin of Product |
United States |
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